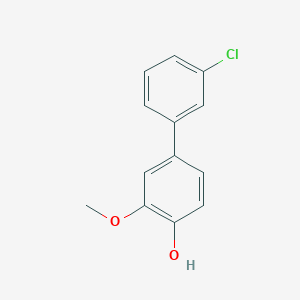
5-(2,4-Difluorophenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)-2-methoxyphenol, 95% (DFMOP 95%) is a compound of interest due to its potential applications in scientific research. It is a phenol derivative with two fluorine atoms on the benzene ring and a methoxy group at the para-position. It is used in a variety of laboratory experiments, including organic synthesis, pharmaceutical research, and material science.
Mecanismo De Acción
DFMOP 95% is a phenol derivative with two fluorine atoms on the benzene ring and a methoxy group at the para-position. This unique structure allows it to interact with various biological molecules, such as proteins and nucleic acids. The two fluorine atoms on the benzene ring allow it to form strong hydrogen bonds with proteins, while the methoxy group at the para-position allows it to interact with nucleic acids. This interaction allows DFMOP 95% to modulate the activity of proteins and nucleic acids and, consequently, affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
DFMOP 95% has a variety of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of certain diseases. It has also been shown to have antiviral and antibacterial properties, which can be beneficial for the treatment of infections. In addition, it has been shown to have neuroprotective and cardioprotective effects, which can be beneficial for the treatment of neurological and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFMOP 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, which makes it an attractive option for researchers on a budget. Another advantage is its versatility, as it can be used in a variety of laboratory experiments. However, it also has some limitations. One limitation is its low solubility in water, which makes it difficult to use in aqueous solutions. In addition, it can be toxic if not handled properly, so it should be handled with caution.
Direcciones Futuras
DFMOP 95% has a variety of potential future directions for scientific research. One potential direction is the development of new drugs and other bioactive molecules based on the structure of DFMOP 95%. Another potential direction is the development of new polymers and other materials based on the structure of DFMOP 95%. In addition, DFMOP 95% could be used in the development of new analytical techniques for the detection and quantification of various compounds. Finally, DFMOP 95% could be used in the development of new methods for the synthesis of compounds.
Métodos De Síntesis
DFMOP 95% can be synthesized via a two-step process. The first step involves the reaction of 2,4-difluorophenol with methanol in the presence of sulfuric acid. This reaction results in the formation of 5-(2,4-difluorophenyl)-2-methoxyphenol, 95%. The second step involves the purification of the product by recrystallization.
Aplicaciones Científicas De Investigación
DFMOP 95% is a useful compound for scientific research due to its versatility. It can be used in organic synthesis, pharmaceutical research, and material science. In organic synthesis, it can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. In pharmaceutical research, it can be used as a starting material for the synthesis of drugs and other bioactive molecules. In material science, it can be used as a starting material for the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
5-(2,4-difluorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-5-2-8(6-12(13)16)10-4-3-9(14)7-11(10)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNETWTWEGXGXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685522 |
Source


|
| Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-2-methoxyphenol | |
CAS RN |
1261954-47-5 |
Source


|
| Record name | 2',4'-Difluoro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














